![molecular formula C13H19ClN2O B1464934 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol CAS No. 1282139-34-7](/img/structure/B1464934.png)

2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol

Overview

Description

“2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol” is a compound that belongs to the class of organic compounds known as hydroquinolones . Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

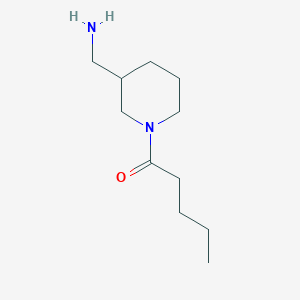

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This method allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

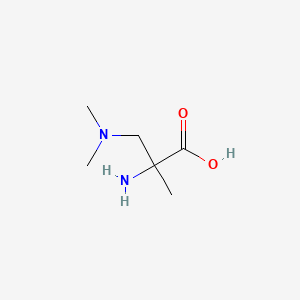

The molecular structure of “2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of a similar compound, “2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile”, is 153.22 g/mol .Chemical Reactions Analysis

Piperidines undergo various chemical reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This method allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile”, include a molecular weight of 153.22 g/mol and a topological polar surface area of 53 Ų .Scientific Research Applications

Environmental Impact and Degradation

Research on chlorophenols, which share a part of the chemical structure with the specified compound, highlights the environmental impact of these organochlorine compounds. Chlorophenols are known for their moderate to considerable toxicity to aquatic life and potential bioaccumulation, yet they exhibit low persistence in environments with capable biodegrading microflora. This indicates a nuanced environmental risk that depends heavily on local conditions and microbial populations (Krijgsheld & Gen, 1986).

Pharmaceutical Development

The compound's structural components, particularly the piperidine ring and chlorophenol moiety, are integral in the synthesis of various pharmacologically active molecules. For instance, the development of antithrombotic drugs like clopidogrel, a thienopyridine-class drug, involves chlorophenol derivatives, highlighting the importance of such chemical structures in medicinal chemistry (Saeed et al., 2017). Similarly, studies on ligands for D2-like receptors, which include structural motifs related to the specified compound, demonstrate the role of arylalkyl substituents in enhancing pharmacological selectivity and potency (Sikazwe et al., 2009).

Toxicological Studies

Chlorophenols' toxicity, particularly on aquatic organisms, provides a model for understanding the potential environmental and biological effects of related compounds. Studies on fish have shown that chlorophenols can induce oxidative stress, affect immune and endocrine systems, and at higher concentrations, lead to apoptosis or promote cell proliferation, suggesting a complex interaction with biological systems (Ge et al., 2017).

Mechanism of Action

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving synthesis methods and exploring the potential pharmacological applications of piperidine derivatives .

properties

IUPAC Name |

2-[[3-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c14-12-3-4-13(17)11(6-12)9-16-5-1-2-10(7-15)8-16/h3-4,6,10,17H,1-2,5,7-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMAUYKLPGKCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464851.png)

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464852.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464853.png)

![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464854.png)

![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B1464856.png)

![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464857.png)

![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464859.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1464865.png)

![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464867.png)

![Methyl 2-[(2-aminophenyl)(methyl)amino]acetate](/img/structure/B1464869.png)

![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464870.png)

![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464873.png)